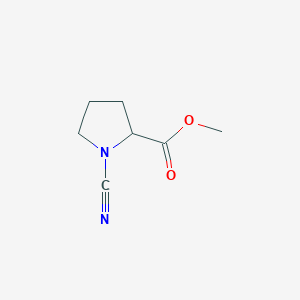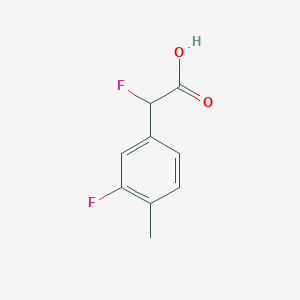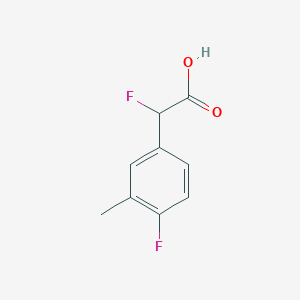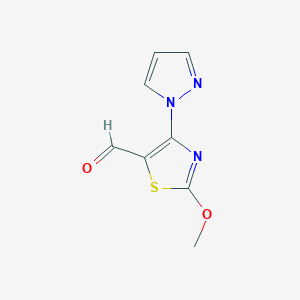
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is notable for its unique molecular structure, which includes an amino group, a bromine atom, a hydroxypropyl group, and a methyl group attached to a dihydropyridinone ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a different dihydropyridinone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridinone derivatives, which can have different functional groups attached to the core structure .
Applications De Recherche Scientifique
5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s effects . These interactions can affect various cellular processes, leading to the compound’s observed biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Amino-3-bromo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one include:
- 5-Amino-3-chloro-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-iodo-1-(3-hydroxypropyl)-4-methyl-1,2-dihydropyridin-2-one
- 5-Amino-3-bromo-1-(2-hydroxyethyl)-4-methyl-1,2-dihydropyridin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, in particular, can enhance its reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C9H13BrN2O2 |
|---|---|
Poids moléculaire |
261.12 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-(3-hydroxypropyl)-4-methylpyridin-2-one |
InChI |
InChI=1S/C9H13BrN2O2/c1-6-7(11)5-12(3-2-4-13)9(14)8(6)10/h5,13H,2-4,11H2,1H3 |
Clé InChI |
GNMPKMZOBYXSAV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)N(C=C1N)CCCO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-Difluoro-2-{imidazo[1,2-a]pyridin-5-yl}acetic acid](/img/structure/B15239485.png)

amine](/img/structure/B15239499.png)



![2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole](/img/structure/B15239522.png)


![5-{[(2S)-2-hydroxypropyl]amino}pyridine-2-carbonitrile](/img/structure/B15239563.png)




